molecular formula C12H9BrClNO3 B8234720 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8234720
M. Wt: 330.56 g/mol
InChI Key: SCQCVNGDOVTSOH-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and ethyl groups attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The ethyl group is then added via alkylation, and the carboxylic acid functionality is introduced through carboxylation reactions. Specific reaction conditions, such as the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts, are crucial for optimizing yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

IUPAC Name

6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQCVNGDOVTSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the above ester (7.5 g), pottasium carbonate (7.8 g), ethyl iodide (9.0 ml) and DMF (100 ml was stirred at 90°-110° C. for 10 hours and evaporated. The residue was extracted with chloroform, the chloroform layer was washed with water, and dried. The solvent was evaporated. The residue was added to a solution of sodium hydroxide (4.2 g) and water (100 ml) and refluxed for 30 minutes. The alkaline solution was acidified with concentrated hydrochloric acid and the precipitate was filtered. The precipitate was washed with water, dried, and recrystallized from DMF to give 6-bromo-7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (6.9 g).
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7.5 g
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7.8 g
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reactant
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Quantity
9 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

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